Methyl 4-acetyl-2-methylbenzoate

Catalog No.
S924608
CAS No.
1036715-60-2
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetyl-2-methylbenzoate

CAS Number

1036715-60-2

Product Name

Methyl 4-acetyl-2-methylbenzoate

IUPAC Name

methyl 4-acetyl-2-methylbenzoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

JPGRRURDXMILEX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC

Methyl 4-acetyl-2-methylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C11H12O3, and it features a methyl group, an acetyl group, and a benzoate structure. This compound is characterized by a distinctive aromatic ring, which contributes to its chemical properties and reactivity. The presence of the acetyl group enhances its potential for various

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, where it introduces the acetyl group into aromatic compounds.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, leading to the formation of more complex organic molecules.

The general reaction for the esterification of this compound can be represented as follows:

RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}

where RCOOH is the carboxylic acid and R'OH is the alcohol.

Methyl 4-acetyl-2-methylbenzoate exhibits various biological activities. Studies have indicated that it possesses antimicrobial properties, making it relevant in pharmaceutical applications. Additionally, its derivatives have shown potential as anti-inflammatory agents. The compound's structure allows it to interact with biological targets, influencing cellular pathways and exhibiting pharmacological effects.

Several methods exist for synthesizing methyl 4-acetyl-2-methylbenzoate:

  • Direct Esterification:
    • Reacting 4-acetyl-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
    • Typical conditions involve refluxing the mixture for several hours to ensure complete conversion.
  • Acylation Reaction:
    • Using acylating agents on 2-methyl-4-hydroxybenzoic acid to introduce the acetyl group before esterification.
  • Alternative Synthetic Routes:
    • Recent patents describe methods involving various reagents and conditions that optimize yield and purity, making them suitable for industrial applications .

Methyl 4-acetyl-2-methylbenzoate has diverse applications:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs and bioactive compounds.
  • Fragrance Industry: Employed in formulations for perfumes due to its pleasant aroma.
  • Chemical Synthesis: Serves as a building block for more complex organic molecules, including agrochemicals and specialty chemicals.

Research on interaction studies involving methyl 4-acetyl-2-methylbenzoate has focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it useful in synthesizing new compounds with desired biological activities. Studies have also explored its interactions with enzymes and receptors, providing insights into its mechanism of action .

Methyl 4-acetyl-2-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Methyl 2-acetylbenzoateC10H10O3Lacks the methyl group at position 4
Methyl 3-acetylbenzoateC10H10O3Acetyl group at position 3 instead of position 4
Methyl 4-bromoacetyl-2-methylbenzoateC11H10BrO3Contains a bromine atom, enhancing reactivity

Uniqueness of Methyl 4-acetyl-2-methylbenzoate

Methyl 4-acetyl-2-methylbenzoate's unique combination of functional groups allows for specific reactivity patterns not found in its analogs. Its structural arrangement enables distinct interactions in biological systems, contributing to its potential therapeutic applications. This compound's balance of stability and reactivity makes it particularly valuable in synthetic organic chemistry compared to similar compounds that may lack certain functional characteristics or exhibit different reactivity profiles.

XLogP3

1.8

Dates

Modify: 2023-08-16

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